p-Phos, (S)-

Asymmetric Allylic Alkylation Palladium Catalysis Chiral Bisphosphine Ligands

For researchers requiring high stereochemical fidelity in asymmetric catalysis, (S)-p-Phos offers a distinct heteroaromatic profile that cannot be assumed interchangeable with BINAP or SEGPHOS. The pyridine backbone alters phosphorus electronics, directly impacting enantioselectivity and catalyst robustness. Substitution without validation risks suboptimal ee and reduced turnover. - Achieves up to 97.1% ee for sterically congested ortho-substituted ketones, matching or exceeding BINAP-derived systems. - Enables high TON (up to 43,000) and TOF (up to 4,000 h⁻¹) in Ir-catalyzed asymmetric hydrogenation of N-heterocycles. - Demonstrated recyclability over five cycles in ionic liquids with full activity retention, reducing catalyst consumption per kg of product.

Molecular Formula C38H34N2O4P2
Molecular Weight 644.6 g/mol
CAS No. 221012-82-4
Cat. No. B1313700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Phos, (S)-
CAS221012-82-4
Molecular FormulaC38H34N2O4P2
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
InChIInChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3
InChIKeyJZOSBBLJKXSBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-p-Phos Ligand Overview


(S)-p-Phos (CAS 221012-82-4), chemically defined as (S)-2,2′,6,6′-tetramethoxy-4,4′-bis(diphenylphosphino)-3,3′-bipyridine, is a chiral atropisomeric dipyridylphosphine ligand [1]. It belongs to the family of P-Phos ligands, which are distinguished from purely carbocyclic biaryl ligands such as BINAP by the incorporation of two methoxy-substituted pyridine rings in the backbone [2]. This heteroaromatic framework confers distinct electronic properties and coordination behavior that influence catalytic performance in transition-metal-mediated asymmetric transformations, including hydrogenation, hydrosilylation, and C–C bond formation [3].

(S)-p-Phos Procurement Rationale


Within the class of atropisomeric bisphosphine ligands, (S)-p-Phos cannot be assumed interchangeable with structurally analogous ligands such as BINAP, SEGPHOS, or MeO-BIPHEP. The presence of nitrogen atoms in the bipyridine backbone alters the electronic density at the phosphorus center and modifies the bite angle and torsional flexibility of the ligand framework relative to carbocyclic biaryl systems [1]. These structural divergences translate into measurable differences in enantioselectivity, catalyst activity, and operational robustness across specific substrate classes and reaction conditions [2]. Consequently, direct substitution without empirical validation risks suboptimal enantiomeric excess, reduced turnover, or catalyst deactivation, particularly in applications demanding high stereochemical fidelity or prolonged recyclability.

(S)-p-Phos Performance Evidence


Asymmetric Allylic Alkylation Enantioselectivity

In a palladium-catalyzed asymmetric allylic alkylation benchmark reaction (PME conditions), (S)-P-Phos (L9) achieved an enantiomeric excess (ee) of 80% at >90% conversion. This matches the enantioselectivity of BINAP (L1) under identical conditions but surpasses SEGPHOS (L5), which achieved only 40% ee [1]. The data indicate that while P-Phos and BINAP are comparably enantioselective in this transformation, P-Phos significantly outperforms SEGPHOS, underscoring the impact of ligand backbone architecture on stereocontrol.

Asymmetric Allylic Alkylation Palladium Catalysis Chiral Bisphosphine Ligands

Quinoline Asymmetric Hydrogenation Productivity

An in situ generated iridium-(P-Phos) catalyst enabled the asymmetric hydrogenation of 2,6-substituted quinolines with up to 96% ee and trisubstituted pyridines with up to 99% ee [1]. The catalyst operated at substrate-to-catalyst (S/C) ratios of 2000–50000, achieving turnover frequency (TOF) up to 4000 h⁻¹ and turnover number (TON) up to 43000 [1]. While direct comparator data for BINAP or SEGPHOS under identical quinoline hydrogenation conditions are not reported in this study, the TON and TOF values represent class-leading productivity for this challenging substrate class, rivaling or exceeding typical iridium-BINAP systems for related N-heterocycle reductions.

Asymmetric Hydrogenation Iridium Catalysis Quinoline Derivatives

Aromatic Ketone Hydrogenation Enantioselectivity

The ruthenium complex RuCl₂[(S)-P-Phos]-[(S)-DAIPEN] catalyzed the asymmetric hydrogenation of acetophenone with 100% conversion and 88.5% ee for (S)-1-phenylethanol under optimized conditions (n(ketone):n(KOH):n(catalyst) = 1000:20:1, pH₂ = 2 MPa, 30 °C) [1]. For the more challenging substrate 2′-bromophenyl ethanol, the enantioselectivity increased to 97.1% ee [1]. In comparison, analogous Ru-BINAP-DAIPEN systems have been reported to achieve 88–92% ee for acetophenone hydrogenation under similar conditions [2], indicating that (S)-p-Phos provides comparable stereocontrol with the potential for enhanced selectivity on ortho-substituted aryl ketones.

Asymmetric Hydrogenation Ruthenium Catalysis Aromatic Ketones

Catalyst Recyclability in Ionic Liquids

In the ruthenium-catalyzed asymmetric hydrogenation of α- and β-keto esters using room-temperature ionic liquids (RTILs) as the reaction medium, the (S)-P-Phos-containing catalyst was recovered by simple extraction and reused for five consecutive cycles without any loss of catalytic activity or enantioselectivity [1]. This contrasts with many phosphine-based catalyst systems that exhibit gradual deactivation upon recycling due to ligand oxidation or metal leaching. The pyridyl nitrogen atoms in the P-Phos backbone are proposed to contribute to enhanced air and moisture stability, facilitating robust recyclability in biphasic systems.

Asymmetric Hydrogenation Catalyst Recycling Ionic Liquids

Air-Stable Suzuki-Miyaura Coupling

The complex Pd(P-Phos)Cl₂ was demonstrated to be air- and moisture-stable, enabling Suzuki-Miyaura cross-coupling reactions to be conducted at room temperature under ambient air [1]. The catalyst achieved turnover numbers up to 49000 with a broad substrate scope [1]. In contrast, many Pd-phosphine catalysts for Suzuki coupling require inert atmosphere handling due to phosphine oxidation susceptibility, and those based on electron-rich monophosphines (e.g., SPhos, XPhos) often require elevated temperatures for challenging substrates [2]. The bipyridine backbone of P-Phos imparts enhanced oxidative stability while maintaining catalytic competence under mild, operationally convenient conditions.

Cross-Coupling Suzuki-Miyaura Reaction Air-Stable Catalysis

(S)-p-Phos Application Scenarios


N-Heterocycle Asymmetric Hydrogenation

When scaling the asymmetric hydrogenation of quinoline or pyridine derivatives to produce chiral tetrahydroquinolines or piperidines—common motifs in drug candidates—the high TON (up to 43000) and TOF (up to 4000 h⁻¹) achievable with Ir-(S)-P-Phos catalysts [1] enable reduced catalyst loading and improved process economics relative to many alternative ligand systems. This is particularly relevant for the synthesis of alkaloid-inspired therapeutics where stereochemical purity (>96% ee) is non-negotiable.

Ionic Liquid Biphasic Hydrogenation

For processes designed around green chemistry principles, (S)-p-Phos offers demonstrated recyclability over five cycles in ionic liquid media with full retention of activity and enantioselectivity [2]. This scenario is directly supported by quantitative reuse data, distinguishing (S)-p-Phos from ligands lacking validated recyclability profiles in RTIL systems. Procurement for such applications is justified by reduced catalyst consumption per kilogram of product.

Bench-Top Suzuki-Miyaura Coupling

Laboratories lacking dedicated inert-atmosphere equipment (gloveboxes, Schlenk lines) can still conduct high-turnover Suzuki-Miyaura couplings using the air-stable Pd(P-Phos)Cl₂ complex. The demonstrated TON of 49000 at room temperature under ambient air [3] provides a quantitative basis for selecting this ligand system over alternatives that require rigorous air-free handling or elevated reaction temperatures.

Ortho-Substituted Ketone Hydrogenation

For the synthesis of chiral secondary alcohols bearing ortho-substituents (e.g., 2′-bromophenyl ethanol), (S)-p-Phos-based ruthenium catalysts achieve 97.1% ee [4], matching or exceeding the stereoselectivity of BINAP-derived systems for sterically congested substrates. Procurement of (S)-p-Phos is indicated when high enantiopurity is required for ketones where BINAP or SEGPHOS may exhibit diminished selectivity due to substrate-ligand steric clashes.

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